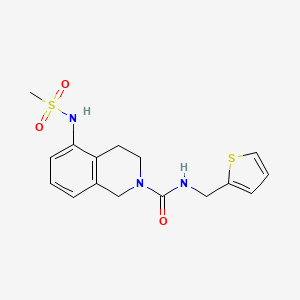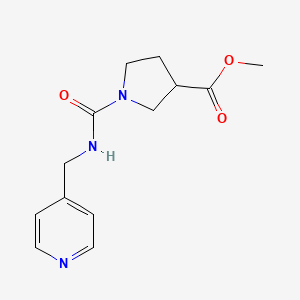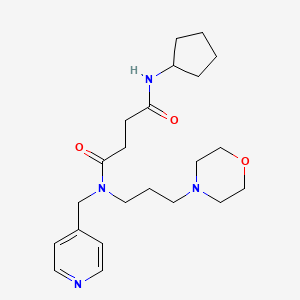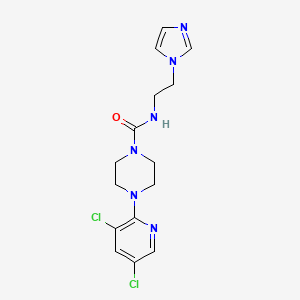
5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methanesulfonamido group, a thiophen-2-ylmethyl group, and an isoquinoline-2-carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the isoquinoline core with a thiophen-2-ylmethyl halide under basic conditions.
Addition of the Methanesulfonamido Group: The final step involves the sulfonamidation of the intermediate product using methanesulfonyl chloride and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with biological macromolecules, while the thiophen-2-ylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(methanesulfonamido)-N-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 5-(methanesulfonamido)-N-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Uniqueness
Compared to similar compounds, 5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to the presence of the thiophen-2-ylmethyl group. This group imparts distinct electronic properties and reactivity, making the compound suitable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
5-(methanesulfonamido)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)18-15-6-2-4-12-11-19(8-7-14(12)15)16(20)17-10-13-5-3-9-23-13/h2-6,9,18H,7-8,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSLBUYBKUQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-dimethylpyrazol-1-yl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B7052364.png)

![4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide](/img/structure/B7052379.png)

![(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(hydroxymethyl)-3-methylfuran-2-yl]methanone](/img/structure/B7052402.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-pyrazol-1-ylpropanamide](/img/structure/B7052410.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B7052418.png)
![4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7052445.png)

![N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7052449.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide](/img/structure/B7052451.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052452.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052458.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7052461.png)
